

A Theoretical and Spectroscopic Guide to Disodium Maleate

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Compound of Interest					
Compound Name:	Disodium maleate				
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium maleate, the disodium salt of maleic acid, is a fundamental chemical entity with applications ranging from polymer synthesis to its use as a precursor in the production of various industrial chemicals. An in-depth understanding of its molecular structure and properties is crucial for leveraging its full potential. This technical guide provides a comprehensive overview of the theoretical and experimental studies on the **disodium maleate** molecule, with a focus on its molecular geometry, electronic structure, and vibrational spectroscopy. This document summarizes key quantitative data, details experimental protocols, and presents logical workflows through diagrammatic representations to serve as an essential resource for researchers and professionals in the chemical and pharmaceutical sciences.

Molecular Structure and Properties

Disodium maleate is an organic sodium salt with the chemical formula C₄H₂Na₂O₄ and a molecular weight of 160.04 g/mol .[1] It is typically produced through the neutralization of maleic acid with sodium hydroxide.[1] The maleate dianion possesses a cis-configuration around the carbon-carbon double bond, which imparts a distinct V-shape to the molecule.

Theoretical Molecular Geometry



While a detailed theoretical study providing the optimized geometry of the isolated **disodium maleate** molecule or the maleate dianion through methods like Density Functional Theory (DFT) is not extensively available in the reviewed literature, the general structural characteristics can be inferred from crystallographic data and computational studies on related maleate compounds. The key features of the maleate dianion's geometry are the C=C double bond and the two carboxylate groups. The cis configuration of the carboxylate groups leads to steric hindrance and electronic repulsion, influencing the overall molecular geometry.

A computational study on 4-chloroanilinium maleate, which contains the hydrogen maleate anion, using DFT at the B3LYP/6-311++G(d,p) level, provides some insight into the bond lengths and angles of the maleate moiety.[2] In this study, the C-O bond distances of the carboxylate group were calculated to be in the range of 1.209–1.330 Å.[2] The C-C bond lengths of the phenyl ring in the 4-chloroaniline part of the molecule were calculated to be in the range of 1.381-1.392 Å.[2] It is important to note that these values are for the hydrogen maleate anion in a specific crystal environment and may differ from the isolated maleate dianion.

Table 1: General Physicochemical Properties of Disodium Maleate

Property	Value	Reference
Molecular Formula	C ₄ H ₂ Na ₂ O ₄	[1]
Molecular Weight	160.04 g/mol	[1]
Appearance	White crystalline powder	[1]
IUPAC Name	disodium;(Z)-but-2-enedioate	

Electronic Structure

The electronic structure of the maleate dianion has been investigated using a combination of X-ray absorption spectroscopy and computational methods. A notable feature of the maleate dianion is the non-degeneracy of its oxygen core-orbitals, with a calculated energy difference of approximately 0.15 eV. This is a consequence of the different orientation of the two carboxylate groups with respect to the C=C bond in the cis-isomer.



The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the reactivity of a molecule. For the maleate dianion, the HOMO is located on the C=C bond between the carboxylate groups. This localization of electron density on the HOMO contributes to the lower stability of maleate compared to its trans-isomer, fumarate. The energy gap between the HOMO and the LUMO is a key parameter in determining the electronic excitation properties of the molecule. A study on fumarate, maleate, and succinate dianions revealed a gradually increasing energy gap between the HOMO and the excited π^* LUMO from fumarate to maleate to succinate.

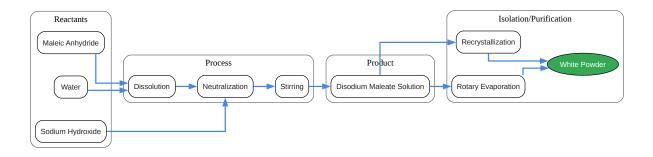
Experimental Protocols Synthesis of Disodium Maleate

A common and straightforward method for the synthesis of **disodium maleate** is through the neutralization of maleic anhydride or maleic acid with sodium hydroxide.[1][3]

Protocol:

- Dissolution: Add 9.8 parts by weight of maleic anhydride to 100 parts by weight of water.
- Neutralization: To this solution, add 8 parts by weight of sodium hydroxide.
- Homogenization: Stir the mixture until a homogeneous solution of disodium maleate is obtained.[3]
- Isolation (Optional): The **disodium maleate** can be used in solution for subsequent reactions or isolated as a solid. To isolate, the water can be removed using a rotary evaporator to yield a white powder.[3] Alternatively, the **disodium maleate** can be purified by recrystallization from aqueous solutions.[1]





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Figure 1. Synthesis workflow for disodium maleate.

Spectroscopic Characterization

¹H NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 0.041 g of disodium maleate in 0.5 ml of deuterium oxide (D₂O).[4]
- Instrument: A standard NMR spectrometer (e.g., 300 MHz).
- Parameters: Acquire the ¹H NMR spectrum. The olefinic protons of the maleate dianion are chemically equivalent and typically appear as a singlet in the spectrum.
- Expected Chemical Shift: A singlet is observed at approximately 6.017 ppm for the two equivalent vinylic protons.[4]

¹³C NMR Spectroscopy:

 Sample Preparation: Prepare a solution of disodium maleate in a suitable solvent, such as D₂O.



- Instrument: A high-resolution NMR spectrometer (e.g., 125 MHz).
- Parameters: Acquire the ¹³C NMR spectrum. Due to the symmetry of the maleate dianion, two signals are expected: one for the two equivalent olefinic carbons and one for the two equivalent carboxylate carbons.
- Expected Chemical Shifts: The chemical shifts will depend on the solvent and reference standard used.

Fourier-Transform Infrared (FTIR) Spectroscopy:

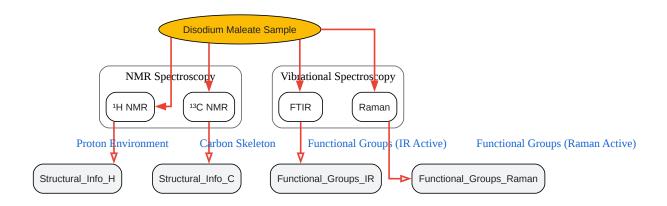
- Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of finely ground **disodium maleate** with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
- Instrument: A standard FTIR spectrometer.
- Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
- Key Vibrational Modes: The FTIR spectrum will show characteristic absorption bands corresponding to the vibrational modes of the maleate dianion, including C=O stretching, C=C stretching, and C-H bending vibrations.

Raman Spectroscopy:

- Sample Preparation: Crystalline powder of **disodium maleate** can be directly analyzed.
- Instrument: A Raman spectrometer equipped with a laser excitation source.
- Data Acquisition: Acquire the Raman spectrum.
- Key Vibrational Modes: Raman spectroscopy provides complementary information to FTIR.

 The symmetric vibrations, such as the C=C stretch, are often strong in the Raman spectrum.





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Figure 2. Spectroscopic characterization workflow for **disodium maleate**.

Summary of Quantitative Data

The following tables summarize the key quantitative data available from the literature for **disodium maleate** and the maleate dianion.

Table 2: ¹H NMR Spectroscopic Data for **Disodium Maleate**

Protons	Chemical Shift (δ) ppm	Multiplicity	Solvent	Reference
Olefinic (- CH=CH-)	6.017	Singlet	D₂O	[4]

Table 3: Theoretical Electronic Structure Data for Maleate Dianion

Parameter	Value	Method	Reference
Oxygen Core-Orbital Energy Difference	~0.15 eV	Computational	



Conclusion

This technical guide has synthesized the available theoretical and experimental data on the disodium maleate molecule. While a complete, dedicated computational study on the geometry and vibrational frequencies of the isolated disodium maleate molecule is not readily found in the surveyed literature, existing experimental data and theoretical studies on related compounds provide a solid foundation for understanding its fundamental properties. The provided experimental protocols for synthesis and spectroscopic characterization offer practical guidance for researchers. The presented workflows, visualized through DOT language diagrams, aim to clarify the logical steps involved in the study of this molecule. This guide serves as a valuable starting point for further research into the properties and applications of disodium maleate, particularly in the fields of materials science and drug development.

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